4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carbohydrazide
Overview
Description
“4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carbohydrazide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The sulfonyl group attached to the morpholine ring could potentially make this compound a good leaving group or a strong acid .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Mechanism of Action
Target of Action
The primary target of 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carbohydrazide is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by the generation of cGMP .
Mode of Action
The compound interacts with its target, sGC, in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, with mixed-type activation kinetics . The activation of sGC by this compound is additive to activation by NO donors .
Biochemical Pathways
The compound affects the NO-cGMP pathway. It activates the heme-oxidized form of sGC, which exists to a variable extent in vascular tissues . This activation leads to an increase in cGMP levels, which in turn triggers various downstream effects .
Pharmacokinetics
The related compound, morpholine-4-sulfonyl chloride, has a molecular weight of 18563 , which may give some indication of its potential bioavailability.
Result of Action
The activation of sGC by this compound leads to an increase in cGMP levels . This can induce vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . It also elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .
Action Environment
It’s worth noting that the pharmacological responses to this compound were enhanced by the heme-iron oxidants 1h-[1,2,4]-oxdiazolo[3,4-a]quinoxalin-1-one (odq) and 4h-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one (ns2028) .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4S/c10-12-9(14)8-5-7(6-11-8)18(15,16)13-1-3-17-4-2-13/h5-6,11H,1-4,10H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCAJCOENAMUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172298 | |
Record name | 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57268263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
870692-83-4 | |
Record name | 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870692-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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